molecular formula C20H16F3N3O2 B2417283 N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-N'-phenylurea CAS No. 339025-56-8

N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-N'-phenylurea

Cat. No.: B2417283
CAS No.: 339025-56-8
M. Wt: 387.362
InChI Key: BMZUXIWMXISGGS-UHFFFAOYSA-N
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Properties

IUPAC Name

1-[4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2/c21-20(22,23)15-8-11-18(27)26(13-15)12-14-6-9-17(10-7-14)25-19(28)24-16-4-2-1-3-5-16/h1-11,13H,12H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZUXIWMXISGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-N’-phenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Anticancer Activity

N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-N'-phenylurea has been investigated for its potential anticancer properties. Studies have shown that similar compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives with similar structural motifs have demonstrated significant activity against breast and lung cancer cells, indicating that modifications in the urea structure can lead to enhanced efficacy against specific cancers .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor, particularly in pathways relevant to cancer progression and metabolic disorders. Research indicates that it may inhibit enzymes like acetylcholinesterase and others involved in metabolic syndromes, which could be beneficial for treating conditions such as obesity and diabetes . These findings highlight its role in drug design aimed at metabolic regulation.

Antimicrobial Properties

In addition to anticancer effects, compounds with similar structures have shown promising antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds suggest that structural modifications can enhance antimicrobial efficacy . This positions this compound as a potential candidate for developing new antimicrobial agents.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human breast cancer cell lines. The results demonstrated that the compound inhibited cell proliferation significantly compared to control groups, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Enzyme Inhibition in Metabolic Disorders

Research focusing on enzyme inhibition highlighted the compound's ability to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is crucial in regulating cortisol levels and associated with metabolic syndrome. The study indicated that such inhibition could lead to therapeutic benefits for conditions like type 2 diabetes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted ureas and pyridine derivatives . Examples include:

Uniqueness

The uniqueness of N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-N’-phenylurea lies in its specific trifluoromethyl and pyridine moieties, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-N'-phenylurea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C22H16F6N2O2
  • Molecular Weight : 454.365 g/mol
  • CAS Number : 339025-44-4

Synthesis

The synthesis of this compound involves the reaction of 4-(trifluoromethyl)benzaldehyde with 2-oxo-5-(trifluoromethyl)pyridine derivatives, followed by urea formation. The detailed synthetic route is crucial for understanding the compound's structure and reactivity.

Antiparasitic and Antimicrobial Properties

Compounds derived from pyridine and urea frameworks have demonstrated antiparasitic activity against organisms such as Leishmania donovani and Trypanosoma brucei. These compounds often inhibit critical metabolic pathways in parasites, leading to cell death. The mechanism of action typically involves interference with nucleic acid synthesis or enzyme inhibition .

Case Studies

  • Antiviral Efficacy :
    • A study evaluating a series of pyridine derivatives found that certain compounds inhibited HCV replication significantly, with IC50 values in the low micromolar range. While direct data on this compound is not available, its structural similarities indicate a potential for similar activity .
  • Antiparasitic Activity :
    • In vitro tests on related compounds showed promising results against T. brucei, with effective concentrations leading to more than 80% growth inhibition at micromolar concentrations. These findings support further investigation into the biological activity of this compound against parasitic infections .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/PathwayIC50/EC50 ValuesReference
AntiviralHCV NS5B~0.35 μM
AntiparasiticLeishmania donovani~1 μM
AntimicrobialT. brucei~0.50 μM

Q & A

Basic: What analytical techniques are optimal for confirming the structural integrity of N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-N'-phenylurea, particularly the trifluoromethyl group and urea linkage?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR to verify the aromatic protons, pyridinylmethyl group, and urea NH signals. 19F^{19}\text{F}-NMR is critical for confirming the trifluoromethyl group’s presence and environment .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) and detect impurities that might interfere with structural characterization .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for the urea moiety and trifluoromethyl-substituted pyridine ring .
  • X-ray Crystallography: If single crystals are obtainable, this provides definitive confirmation of the 3D structure, including bond lengths and angles for the urea linkage .

Basic: What in vitro assays are suitable for evaluating the enzyme inhibitory potential of this compound?

Methodological Answer:

  • Kinase Inhibition Assays: Use fluorescence-based or radiometric assays (e.g., ADP-Glo™) to screen for activity against kinases, given the urea moiety’s role in ATP-binding pocket interactions .
  • Cell-Free Enzymatic Assays: Test dose-dependent inhibition using purified enzymes (e.g., tyrosine kinases or phosphatases) with substrates like p-nitrophenyl phosphate. Include controls for non-specific binding .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (e.g., KdK_d) to validate direct interactions with target proteins .

Advanced: How to design a synthetic route for this compound, considering regioselectivity and functional group compatibility?

Methodological Answer:

  • Retrosynthetic Analysis: Break down the molecule into:
    • Pyridine Core: Start with 5-(trifluoromethyl)-2(1H)-pyridinone. Protect the ketone group during coupling reactions .
    • Benzyl-Phenylurea Backbone: Use a Buchwald-Hartwig coupling for aryl-urea formation, ensuring compatibility with the electron-withdrawing trifluoromethyl group .
  • Stepwise Coupling:
    • Mitsunobu Reaction: Attach the pyridinylmethyl group to the para-aminophenyl intermediate.
    • Urea Formation: React the resulting amine with phenyl isocyanate under anhydrous conditions .
  • Challenges: Avoid hydrolysis of the urea group by using dry solvents and inert atmospheres. Monitor regioselectivity via TLC and intermediate NMR .

Advanced: How to resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Replicate Under Standardized Conditions: Control variables like solvent (DMSO purity), cell line passage number, and assay temperature .
  • Purity Reassessment: Use HPLC-MS to check for batch-specific impurities (e.g., hydrolyzed urea byproducts) that may affect activity .
  • Orthogonal Assays: Validate activity in complementary models (e.g., cell-based vs. enzymatic assays) to rule out off-target effects .
  • Meta-Analysis: Statistically compare datasets using tools like Prism® to identify outliers or confounding variables (e.g., IC50_{50} variability due to assay sensitivity) .

Advanced: How can computational methods predict binding modes and guide structural optimization?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger’s Glide to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding between the urea NH and catalytic lysine/aspartate residues .
  • Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess stability of the trifluoromethyl group in hydrophobic pockets .
  • QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and electrostatic potential to prioritize derivatives for synthesis .
  • Free Energy Perturbation (FEP): Calculate relative binding affinities for proposed analogs (e.g., replacing trifluoromethyl with cyano groups) .

Basic: What strategies ensure reproducibility in synthesizing this compound at milligram to gram scales?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediates .
  • Purification Protocols: Use flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) for consistent purity .
  • Batch Record Documentation: Detail stoichiometry, reaction times, and quenching steps to minimize variability .

Advanced: How to analyze the metabolic stability of this compound in preclinical models?

Methodological Answer:

  • Microsomal Incubations: Use liver microsomes (human/rat) with NADPH to identify oxidative metabolites (e.g., hydroxylation at the phenyl ring) via LC-MS/MS .
  • CYP Inhibition Assays: Screen against CYP3A4 and CYP2D6 to predict drug-drug interaction risks .
  • Stable Isotope Labeling: Synthesize a 13C^{13}\text{C}-labeled analog for tracking metabolic pathways in vivo .

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